7-Bromo-2,6-dichloroquinoxaline
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Overview
Description
7-Bromo-2,6-dichloroquinoxaline is a heterocyclic compound with the molecular formula C8H3BrCl2N2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including antifungal, antibacterial, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 7-Bromo-2,6-dichloroquinoxaline typically involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This intermediate is then chlorinated using phosphorus oxychloride to yield this compound . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, adhering to principles of green chemistry .
Chemical Reactions Analysis
7-Bromo-2,6-dichloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds for coupling reactions, and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
7-Bromo-2,6-dichloroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2,6-dichloroquinoxaline involves its interaction with specific molecular targets. It can inhibit the growth of bacteria by impairing the integrity of their cell membranes. In cancer research, it is studied for its ability to interfere with cellular pathways that promote tumor growth .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2,6-dichloroquinoxaline include other quinoxaline derivatives such as:
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Known for its antibacterial activity.
2,3-Dichloroquinoxaline: Used in various synthetic applications.
What sets this compound apart is its unique combination of bromine and chlorine substituents, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-2,6-dichloroquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUCSFGZURLFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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